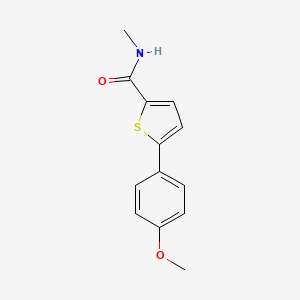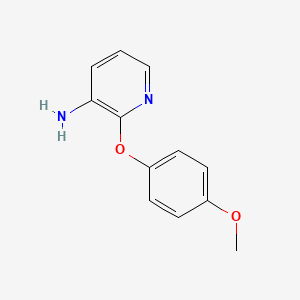
N-(2-(4-Methyl-6-(trifluormethyl)pyrimidin-2-yl)ethyl)zimtsäureamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)cinnamamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized by reacting 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine with Cs2CO3 and ethyl 4-hydroxybenzoate in a three-necked round-bottomed flask . The reaction was carried out at room temperature for 2-3 hours . After the reaction, the solvent was removed, water was added to the residue, and the precipitate formed was filtered off and recrystallized from ethanol .Molecular Structure Analysis
The molecular structure of similar compounds has been studied. For instance, the optimal structure of the pyridine group was found to be 5-CF3, and the optimal structure of the pyrimidine group was found to be 2-CH3-5-Cl-6-CHF2 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, it was found that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a compound with a similar structure was found to be a white solid with a melting point of 152-153 °C .Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine (TFMP) und ihre Derivate, zu denen auch die hier in Frage stehende Verbindung gehört, werden in der Agrochemie weit verbreitet eingesetzt . Sie dienen in erster Linie dem Schutz von Nutzpflanzen vor Schädlingen . Über 20 neue Agrochemikalien, die TFMP enthalten, wurden auf den Markt gebracht .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische Produkte, die den TFMP-Rest enthalten, haben die Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Veterinärmedizinische Anwendungen
In der Veterinärmedizin haben zwei Produkte, die den TFMP-Rest enthalten, die Marktzulassung erhalten .
Antifungale Aktivität
Einige Derivate der Verbindung haben eine mittelschwache bis gute antifungale Aktivität gegen verschiedene Pilze wie Botryosphaeria dothidea, Phomopsis sp., Botrytis cinerea, Fusarium spp., Fusarium graminearum und Colletotrichum sp gezeigt .
Antibakterielle Aktivität
Bestimmte Derivate der Verbindung haben eine starke antibakterielle Aktivität gezeigt. Beispielsweise zeigte ein Derivat eine Hemmungsrate von 85,76 % gegenüber X. axonopodis pv. citri in vitro .
Rolle bei der Synthese anderer Verbindungen
Die Verbindung spielt eine bedeutende Rolle bei der Synthese anderer organischer Verbindungen, insbesondere in der pharmazeutischen und Pestizidchemie .
Wirkmechanismus
The mechanism of action of similar compounds has been studied. For instance, it was found that pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . This has prompted researchers to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell models .
Safety and Hazards
Zukünftige Richtungen
The future directions for the research of similar compounds have been suggested. For instance, it was suggested that there is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . Furthermore, a compound with a similar structure is currently in Phase I clinical trials in China for the treatment of chronic myelogenous leukemia (CML) .
Eigenschaften
IUPAC Name |
(E)-N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O/c1-12-11-14(17(18,19)20)23-15(22-12)9-10-21-16(24)8-7-13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,21,24)/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKBRIWFOUIYTP-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C=CC2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CCNC(=O)/C=C/C2=CC=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(benzyloxy)-N-{8-cyano-1,4-dioxaspiro[4.5]decan-8-yl}acetamide](/img/structure/B2375725.png)
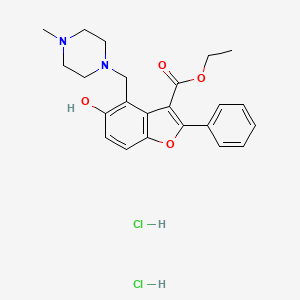
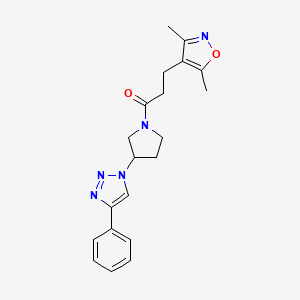

![10-methoxy-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2375730.png)
![N-(4-methylbenzyl)-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-amine](/img/structure/B2375732.png)
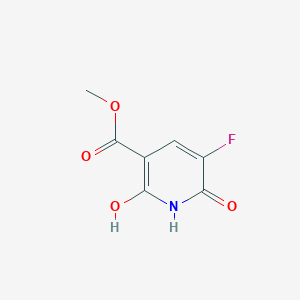
![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B2375735.png)
